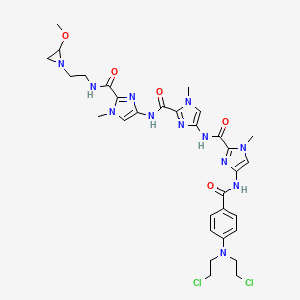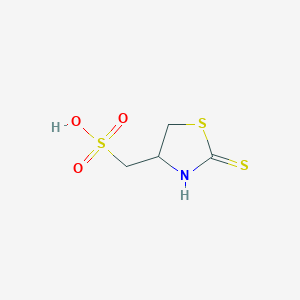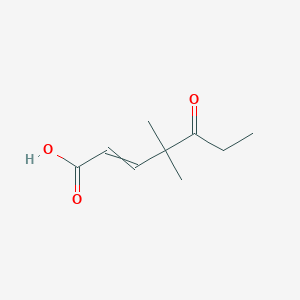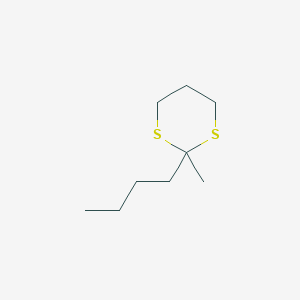![molecular formula C20H18OS2 B12562234 3,5-Bis[(phenylsulfanyl)methyl]phenol CAS No. 168414-96-8](/img/structure/B12562234.png)
3,5-Bis[(phenylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(phenylsulfanyl)methyl]phenol is an organic compound with the molecular formula C20H18OS2. This compound features a phenol group substituted with two phenylsulfanyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(phenylsulfanyl)methyl]phenol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with phenylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by phenylsulfanyl groups .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding phenol.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3,5-Bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis[(phenylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis[(phenylselanyl)methyl]phenol: Similar structure but with selenium atoms instead of sulfur.
3,5-Dimethylphenol: Lacks the phenylsulfanyl groups, leading to different chemical properties.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains bulky tert-butyl groups instead of phenylsulfanyl groups.
Uniqueness
3,5-Bis[(phenylsulfanyl)methyl]phenol is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. These groups can undergo various chemical transformations, making the compound versatile for different applications .
Properties
CAS No. |
168414-96-8 |
|---|---|
Molecular Formula |
C20H18OS2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,5-bis(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H18OS2/c21-18-12-16(14-22-19-7-3-1-4-8-19)11-17(13-18)15-23-20-9-5-2-6-10-20/h1-13,21H,14-15H2 |
InChI Key |
OXVSLSACLOETKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC(=C2)O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

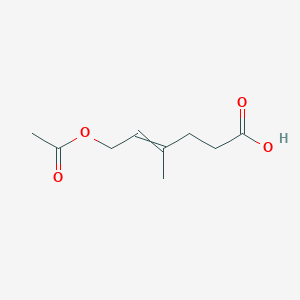

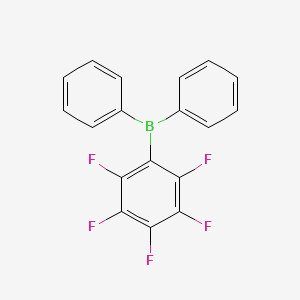
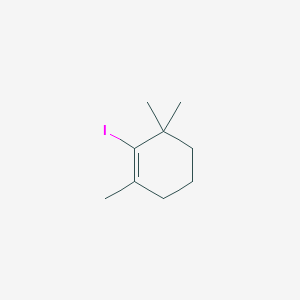
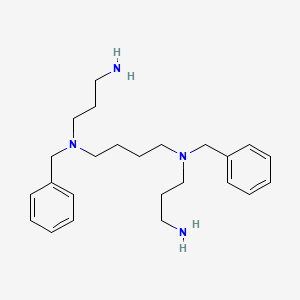
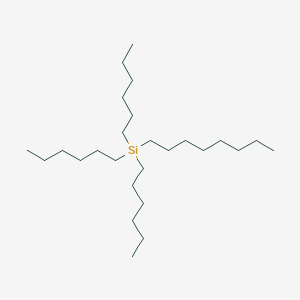
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
